N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the cyclohexene derivative: Starting from cyclohexanone, a Wittig reaction can be employed to introduce the alkene functionality.
Naphthalene derivative synthesis: The naphthalene moiety can be synthesized through Friedel-Crafts acylation followed by reduction.
Pyridazinone core construction: The pyridazinone ring is often formed via cyclization reactions involving hydrazine derivatives and diketones.
Final coupling: The final step involves coupling the cyclohexene and naphthalene derivatives with the pyridazinone core under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogens, amines, or hydroxyl groups into the aromatic rings.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(phenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(biphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the naphthalene moiety, in particular, may enhance its ability to interact with certain molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(25-15-14-18-6-2-1-3-7-18)17-27-24(29)13-12-22(26-27)21-11-10-19-8-4-5-9-20(19)16-21/h4-6,8-13,16H,1-3,7,14-15,17H2,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQQAIJZFIBOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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